![molecular formula C21H12Cl2N4O B2751176 3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-50-2](/img/structure/B2751176.png)
3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of quinazolinone . Quinazolinones are a family of heterocyclic nitrogen compounds that have gained popularity due to the wide range of biological functions they possess .
Synthesis Analysis
The synthesis of this compound involves the reaction of the hydrazinyl derivative with carbon disulfide, leading to the formation of 7,9-dibromo-5-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline-3(2H)-thione . From the compound 6,8-dibromo-2-(3,4-dichlorophenyl)quinazoline-4(3H)-thione, the quinazolinone derivatives were formed .科学的研究の応用
H1-Antihistaminic Activity
Research has indicated that certain derivatives of [1,2,4]triazolo[4,3-a]quinazoline exhibit notable H1-antihistaminic activity. A study by Gobinath, Subramanian, and Alagarsamy (2015) synthesized a series of these derivatives and evaluated their antihistaminic activity. Among these, a specific compound was identified as having significant antihistaminic effects with minimal sedative properties when compared to chlorpheniramine maleate, a reference drug (Gobinath, Subramanian, & Alagarsamy, 2015).
Synthesis of Polycondensed Heterocycles
Chernyshev et al. (2014) explored the reactivity of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and their derivatives in the synthesis of polycondensed heterocycles. This study demonstrated that these compounds could react with various chlorocarboxylic acid chlorides to yield novel heterocyclic compounds with potential applications in chemical synthesis and drug development (Chernyshev et al., 2014).
Anticancer Activity
The synthesis of new 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine-derived ureas has been investigated for their potential anticancer activity. Reddy et al. (2015) designed and synthesized a series of triazoloquinoline derivatives, which were then evaluated for their cytotoxicity against human neuroblastoma and colon carcinoma cell lines. Certain compounds within this series exhibited significant cytotoxicity, highlighting the potential of these derivatives in anticancer therapy (Reddy et al., 2015).
Antimicrobial and Nematicidal Activity
A study by Sanjeeva Reddy, Rajesh Kumar, and Sunitha (2016) developed a new class of triazolo[4,3-c]quinazolinylthiazolidinones and evaluated their antimicrobial and nematicidal properties. This research found that derivatives with specific aryl/heteroaryl substituents displayed significant antimicrobial and nematicidal activities, comparable to standard treatments. These findings suggest potential applications in the development of new antimicrobial and pest control agents (Sanjeeva Reddy, Rajesh Kumar, & Sunitha, 2016).
Photophysical Properties
Kopotilova et al. (2023) synthesized amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties. The study investigated their UV/Vis and photoluminescent properties, demonstrating potential applications in materials science, particularly for the development of fluorescent materials and sensors (Kopotilova et al., 2023).
特性
IUPAC Name |
3-(3,4-dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2N4O/c22-16-11-10-13(12-17(16)23)19-25-26-20-15-8-4-5-9-18(15)24-21(27(19)20)28-14-6-2-1-3-7-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUQSSEHUWJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

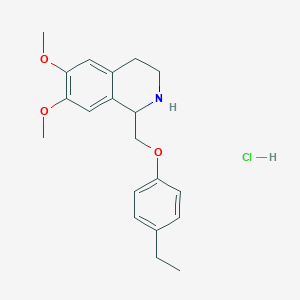
![2-(2-chlorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2751099.png)
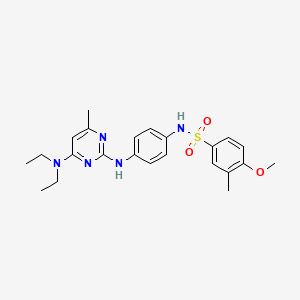
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2751103.png)
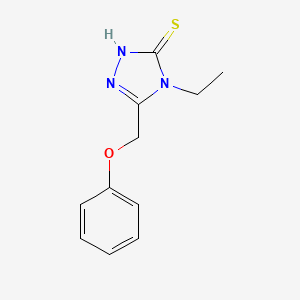
![2-amino-4-[hydroxy(methoxy)methyl]-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2751106.png)
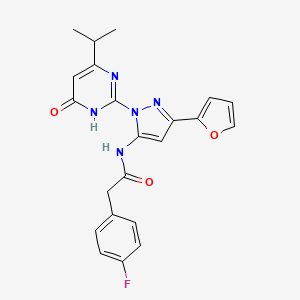
![2-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2751109.png)
![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751111.png)
![4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2751112.png)
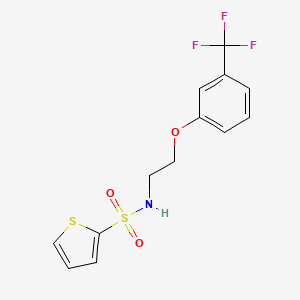
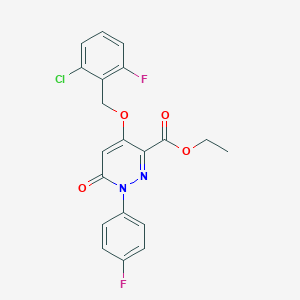
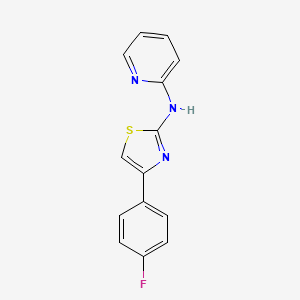
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2751116.png)